molecular formula C13H14ClF3N2O3 B11469233 Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Cat. No.: B11469233
M. Wt: 338.71 g/mol
InChI Key: IQJXMJFOIJFJBK-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a chloroacetyl group, a trifluoromethyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the chloroacetyl derivative, which is then reacted with the appropriate amine to introduce the phenylamino group. The trifluoromethyl group is usually introduced through a separate fluorination step. The final esterification step involves the reaction of the intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-chloro-, ethyl ester: This compound lacks the trifluoromethyl and phenylamino groups, making it less complex and potentially less active in biological systems.

    Propanoic acid, 2-hydroxy-, ethyl ester: The presence of a hydroxy group instead of a chloroacetyl group results in different reactivity and applications.

    Propanoic acid, 2-methyl-, ethyl ester: The methyl group provides different steric and electronic properties compared to the trifluoromethyl group.

Uniqueness

The unique combination of functional groups in propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester gives it distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloroacetyl and phenylamino groups provide sites for specific interactions with biological targets.

Properties

Molecular Formula

C13H14ClF3N2O3

Molecular Weight

338.71 g/mol

IUPAC Name

ethyl 2-anilino-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H14ClF3N2O3/c1-2-22-11(21)12(13(15,16)17,19-10(20)8-14)18-9-6-4-3-5-7-9/h3-7,18H,2,8H2,1H3,(H,19,20)

InChI Key

IQJXMJFOIJFJBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)CCl

Origin of Product

United States

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